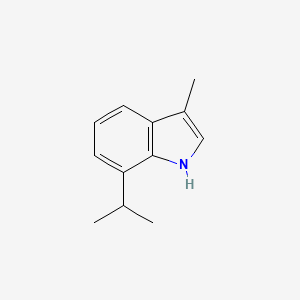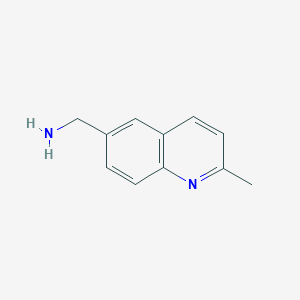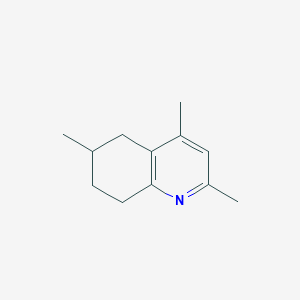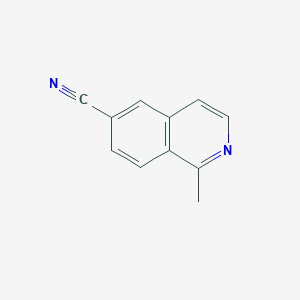
Decahydroquinoxaline-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Decahydroquinoxaline-2-carbonitrile is a heterocyclic compound with the molecular formula C9H15N3. It is a derivative of quinoxaline, which is known for its wide range of applications in medicinal and synthetic organic chemistry. This compound is particularly interesting due to its unique structure, which includes a fully saturated quinoxaline ring fused with a nitrile group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of decahydroquinoxaline-2-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzene-1,2-diamine with a suitable nitrile source under microwave irradiation. This method is efficient and yields high purity products .
Industrial Production Methods: Industrial production of this compound often employs green chemistry principles to minimize environmental impact. Techniques such as solvent-free reactions, use of recyclable catalysts, and microwave-assisted synthesis are commonly used .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrile group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: Oxidized quinoxaline derivatives.
Reduction: Aminoquinoxaline derivatives.
Substitution: Substituted quinoxaline derivatives.
Scientific Research Applications
Decahydroquinoxaline-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Industry: Utilized in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of decahydroquinoxaline-2-carbonitrile involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to interfere with bacterial DNA synthesis. The compound’s anticancer properties are linked to its ability to induce apoptosis in cancer cells by targeting specific cellular pathways .
Comparison with Similar Compounds
Quinoxaline: A parent compound with a similar structure but lacking the nitrile group.
Quinoxaline-2-carbonitrile: A similar compound with an unsaturated quinoxaline ring.
3-Aryl-quinoxaline-2-carbonitrile: A derivative with an aryl group substitution.
Uniqueness: Decahydroquinoxaline-2-carbonitrile is unique due to its fully saturated quinoxaline ring and the presence of a nitrile group. This combination imparts distinct chemical properties and reactivity, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C9H15N3 |
|---|---|
Molecular Weight |
165.24 g/mol |
IUPAC Name |
1,2,3,4,4a,5,6,7,8,8a-decahydroquinoxaline-2-carbonitrile |
InChI |
InChI=1S/C9H15N3/c10-5-7-6-11-8-3-1-2-4-9(8)12-7/h7-9,11-12H,1-4,6H2 |
InChI Key |
PIZBNZNIVBPIRU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)NCC(N2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1H-Pyrazolo[4,3-c]quinoline](/img/structure/B11916722.png)







![3-Chloro-1H-pyrazolo[4,3-d]pyrimidin-5-amine](/img/structure/B11916775.png)

![4'-Fluorospiro[cyclopropane-1,3'-indoline]](/img/structure/B11916790.png)
![(3aS,4S,6aR)-rel-Octahydrocyclopenta[c]pyrrol-4-ol hydrochloride](/img/structure/B11916791.png)
